5-Bromo-2-iodobenzonitrile
Overview
Description
5-Bromo-2-iodobenzonitrile: is an organic compound with the molecular formula C7H3BrIN . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 5th and 2nd positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Benzonitrile: One common method involves the halogenation of benzonitrile. The process typically starts with the bromination of benzonitrile to form 5-bromobenzonitrile, followed by iodination to yield 5-bromo-2-iodobenzonitrile.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where 2-iodobenzonitrile is reacted with copper(I) bromide to introduce the bromine atom at the 5th position.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-iodobenzonitrile can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions, where the halogen atoms are replaced by various organic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate or sodium hydroxide in solvents such as tetrahydrofuran or toluene.
Major Products Formed:
Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the halogen atoms.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodobenzonitrile is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown activity against various biological targets, making it valuable in drug discovery and development .
Industry: In the agrochemical industry, this compound is used to produce herbicides, insecticides, and fungicides. Its reactivity and versatility make it a key intermediate in the production of these compounds .
Mechanism of Action
The mechanism of action of 5-bromo-2-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
- 5-Bromo-2-methylbenzonitrile
- 5-Bromo-2-nitrobenzonitrile
Uniqueness: 5-Bromo-2-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The combination of bromine and iodine allows for selective reactions that are not possible with other halogenated benzonitriles .
Properties
IUPAC Name |
5-bromo-2-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGKPMMZNMQXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427307 | |
Record name | 5-Bromo-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-10-7 | |
Record name | 5-Bromo-2-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121554-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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